molecular formula C10H10N2O2S B11977432 5-[Methyl(phenyl)amino]-1,3-thiazolidine-2,4-dione CAS No. 307975-43-5

5-[Methyl(phenyl)amino]-1,3-thiazolidine-2,4-dione

Cat. No.: B11977432
CAS No.: 307975-43-5
M. Wt: 222.27 g/mol
InChI Key: HNFHTARURWZKBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[Methyl(phenyl)amino]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Methyl(phenyl)amino]-1,3-thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with methyl(phenyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to enhance the reaction rate. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, resulting in higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-[Methyl(phenyl)amino]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and various substituted thiazolidine compounds. These products can exhibit different biological activities and properties, making them valuable for further research and development .

Scientific Research Applications

5-[Methyl(phenyl)amino]-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, antiviral, and anticancer agent.

    Biology: Studies have shown that the compound can modulate various biological processes, including cell signaling, apoptosis, and inflammation.

    Industry: The compound is used in the synthesis of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 5-[Methyl(phenyl)amino]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with receptors involved in inflammation, reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms.

    Thiazolidine: A saturated five-membered ring containing sulfur and nitrogen atoms.

    Thiadiazole: A heterocyclic compound with a five-membered ring containing two nitrogen atoms and one sulfur atom.

Uniqueness

5-[Methyl(phenyl)amino]-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for research and development. Compared to other similar compounds, it offers a broader range of applications and potential therapeutic benefits .

Properties

CAS No.

307975-43-5

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

5-(N-methylanilino)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C10H10N2O2S/c1-12(7-5-3-2-4-6-7)9-8(13)11-10(14)15-9/h2-6,9H,1H3,(H,11,13,14)

InChI Key

HNFHTARURWZKBV-UHFFFAOYSA-N

Canonical SMILES

CN(C1C(=O)NC(=O)S1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.